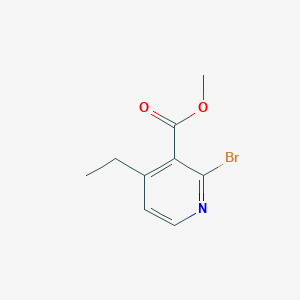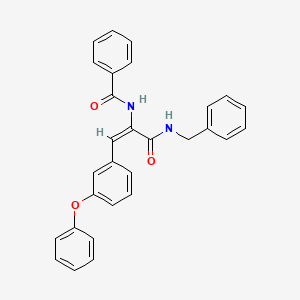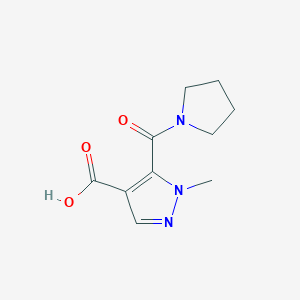![molecular formula C20H28N2O2S B11713133 N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)
N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an adamantane moiety, a propylidene linkage, and a sulfonohydrazide group, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide typically involves a multi-step process:
Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce a propylidene group. This can be achieved through a Friedel-Crafts alkylation reaction using adamantane and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The next step involves the sulfonation of 4-methylbenzene to introduce the sulfonyl group. This is typically done using sulfur trioxide or chlorosulfonic acid.
Hydrazide Formation: The final step is the condensation of the sulfonyl derivative with the adamantane-propylidene intermediate in the presence of hydrazine hydrate under reflux conditions to form the desired sulfonohydrazide compound.
Industrial Production Methods
Industrial production of N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.
化学反応の分析
Types of Reactions
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonohydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, coatings, and polymers due to its unique structural properties.
作用機序
The mechanism of action of N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and bulky structure, which can influence the compound’s binding affinity to enzymes or receptors. The sulfonohydrazide group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity and specificity.
類似化合物との比較
Similar Compounds
- N’-[(1E)-1-(Adamantan-1-YL)ethylidene]-4-methylbenzene-1-sulfonohydrazide
- N’-[(1E)-1-(Adamantan-1-YL)butylidene]-4-methylbenzene-1-sulfonohydrazide
- N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-chlorobenzene-1-sulfonohydrazide
Uniqueness
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its specific combination of the adamantane moiety, propylidene linkage, and sulfonohydrazide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C20H28N2O2S |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
N-[(E)-1-(1-adamantyl)propylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O2S/c1-3-19(20-11-15-8-16(12-20)10-17(9-15)13-20)21-22-25(23,24)18-6-4-14(2)5-7-18/h4-7,15-17,22H,3,8-13H2,1-2H3/b21-19+ |
InChIキー |
JDBNIHIEIGDXEZ-XUTLUUPISA-N |
異性体SMILES |
CC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2E)-2-benzylidenehydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713070.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)
![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11713077.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)
![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B11713111.png)
![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)



![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
